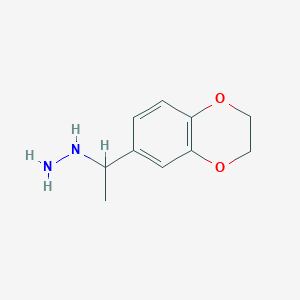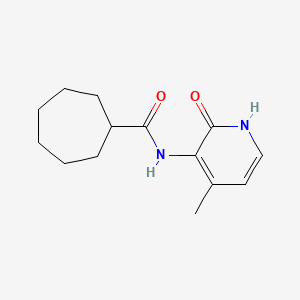
1-Chloro-1-(2-(chloromethyl)-3-ethoxyphenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-1-(2-(chloromethyl)-3-ethoxyphenyl)propan-2-one is an organic compound with a complex structure, characterized by the presence of chlorine, ethoxy, and phenyl groups
Métodos De Preparación
The synthesis of 1-Chloro-1-(2-(chloromethyl)-3-ethoxyphenyl)propan-2-one typically involves multiple steps, starting with the preparation of the core phenyl structure, followed by the introduction of chlorine and ethoxy groups. Common synthetic routes include:
Friedel-Crafts Alkylation: This method involves the alkylation of benzene with chloroacetone in the presence of an aluminum chloride catalyst.
Industrial production methods often involve large-scale reactions under controlled conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
1-Chloro-1-(2-(chloromethyl)-3-ethoxyphenyl)propan-2-one undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions are common, where chlorine atoms are replaced by other nucleophiles like hydroxide or amine groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Chloro-1-(2-(chloromethyl)-3-ethoxyphenyl)propan-2-one has several scientific research applications:
Mecanismo De Acción
The mechanism by which 1-Chloro-1-(2-(chloromethyl)-3-ethoxyphenyl)propan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of chlorine and ethoxy groups allows the compound to form specific bonds and interactions, influencing biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar compounds include:
Phenylacetone: Known for its use in the synthesis of amphetamines, phenylacetone shares a similar phenyl structure but lacks the chlorine and ethoxy groups.
1-Chloro-1-(2-chloro-3-(chloromethyl)phenyl)propan-2-one: This compound is structurally similar but differs in the positioning and number of chlorine atoms.
The uniqueness of 1-Chloro-1-(2-(chloromethyl)-3-ethoxyphenyl)propan-2-one lies in its specific functional groups, which confer distinct chemical properties and reactivity.
Propiedades
Fórmula molecular |
C12H14Cl2O2 |
|---|---|
Peso molecular |
261.14 g/mol |
Nombre IUPAC |
1-chloro-1-[2-(chloromethyl)-3-ethoxyphenyl]propan-2-one |
InChI |
InChI=1S/C12H14Cl2O2/c1-3-16-11-6-4-5-9(10(11)7-13)12(14)8(2)15/h4-6,12H,3,7H2,1-2H3 |
Clave InChI |
HRMSCOOOSABHBO-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC(=C1CCl)C(C(=O)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![5-chloro-4-[3-[(2-chlorophenyl)methyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1H-pyridazin-6-one](/img/structure/B14065118.png)

![(E)-tert-butyl 2-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylideneamino)acetate](/img/structure/B14065135.png)

